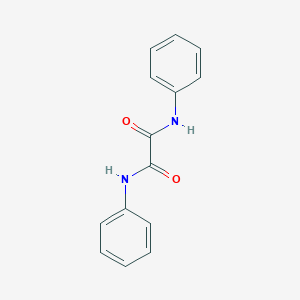

Oxanilide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N'-diphenyloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-13(15-11-7-3-1-4-8-11)14(18)16-12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWUXYZHDFCGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060723 | |

| Record name | N,N'-Diphenyloxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-81-5 | |

| Record name | Oxanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanediamide, N1,N2-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanediamide, N1,N2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Diphenyloxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diphenyloxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN528D9TLC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Oxanilide from Aniline and Oxalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of oxanilide, a valuable compound in various chemical and pharmaceutical applications. The primary focus is on the reaction between aniline and oxalic acid, detailing the underlying reaction mechanism, a highly efficient experimental protocol, and a comparative analysis of alternative synthetic routes. This document includes detailed experimental procedures, quantitative data summarized in tabular format, and visualizations of the reaction pathway and experimental workflow to support researchers in the effective synthesis and characterization of this compound.

Introduction

This compound, also known as N,N'-diphenyloxamide, is a chemical compound with the formula (C₆H₅NHCO)₂. It serves as a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. Additionally, it has applications as a stabilizer in certain polymer formulations. The synthesis of this compound is a fundamental reaction in organic chemistry, and various methods have been developed for its preparation. This guide will focus on the direct synthesis from aniline and oxalic acid, a common and efficient method, while also providing a comparative overview of other synthetic approaches.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from aniline and oxalic acid is a classic example of a condensation reaction, specifically an amidation. The reaction proceeds by the nucleophilic attack of the amino group of aniline on the carbonyl carbons of oxalic acid. This is followed by the elimination of water molecules to form the stable diamide, this compound. The overall balanced chemical equation is:

2 C₆H₅NH₂ + (COOH)₂ → (C₆H₅NHCO)₂ + 2 H₂O

The reaction is typically carried out at elevated temperatures to drive the dehydration process. The use of oxalic acid dihydrate is common, and in such cases, the water of hydration must also be removed.

Reaction Pathway

The reaction proceeds in a stepwise manner. Initially, one molecule of aniline reacts with one of the carboxylic acid groups of oxalic acid to form an intermediate monoamide, N-phenyloxamic acid. This intermediate then reacts with a second molecule of aniline to yield this compound.

Caption: Reaction mechanism for the formation of this compound.

Comparative Analysis of Synthesis Methods

Several methods for the synthesis of this compound have been reported. The choice of method often depends on factors such as desired yield, purity, reaction time, and available starting materials. A summary of the most common methods is presented below.

| Method | Reactants | Key Conditions | Reported Yield | Advantages | Disadvantages |

| Azeotropic Dehydration [1] | Aniline, Oxalic Acid Dihydrate | Inert solvent (e.g., o-dichlorobenzene), 125-135°C, azeotropic removal of water | ~90% | High yield, high purity, lower temperature | Requires a specific solvent and distillation setup |

| Direct Heating [1] | Aniline, Oxalic Acid | Neat reaction, heated to ~180°C | Low | Simple setup | High temperature, low yield, requires purification |

| From Oxalyl Chloride [1] | Aniline, Oxalyl Chloride | Inert solvent (e.g., ether, benzene) | Moderate-High | Fast reaction | Oxalyl chloride is hazardous and moisture-sensitive |

| From Oxalic Acid Esters [1] | Aniline, Diethyl Oxalate | Heating | Moderate | Readily available starting materials | Requires higher temperatures and longer reaction times |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via the azeotropic dehydration method, which offers a high yield and purity.[1]

Materials and Equipment

-

Aniline (2 moles)

-

Oxalic acid dihydrate (1 mole)

-

Inert solvent (e.g., o-dichlorobenzene)

-

Round-bottom flask equipped with a Dean-Stark trap and a reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus (Büchner funnel and flask)

-

Drying oven

Procedure

-

To a round-bottom flask, add 2 molar equivalents of aniline and 1 molar equivalent of oxalic acid dihydrate.

-

Add a sufficient amount of an inert solvent, such as o-dichlorobenzene, to dissolve the reactants upon heating.

-

Set up the apparatus for azeotropic distillation using a Dean-Stark trap and a reflux condenser.

-

Heat the mixture to 100-110°C with stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.

-

Once approximately two-thirds of the theoretical amount of water (from both the dihydrate and the reaction) has been collected, gradually increase the temperature to 125-135°C.

-

Continue heating until the theoretical amount of water (4 moles) has been removed.

-

Allow the reaction mixture to cool to room temperature. The this compound product will precipitate as a white crystalline solid.

-

Collect the solid product by filtration using a Büchner funnel.

-

Wash the product with a small amount of the inert solvent to remove any residual impurities.

-

Dry the purified this compound in an oven at 85°C.

Experimental Workflow

Caption: General experimental workflow for this compound synthesis.

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its identity and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 240.26 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 254-256 °C |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Peaks |

| IR (KBr) | ~3300 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (C=O stretch, Amide I), ~1540 cm⁻¹ (N-H bend, Amide II), ~1600, 1490 cm⁻¹ (C=C aromatic stretch) |

| ¹H NMR | δ ~10.5 ppm (s, 2H, NH), δ ~7.7 ppm (d, 4H, ortho-protons), δ ~7.4 ppm (t, 4H, meta-protons), δ ~7.2 ppm (t, 2H, para-protons) |

| ¹³C NMR | δ ~159 ppm (C=O), δ ~138 ppm (aromatic C-N), δ ~129 ppm (aromatic C-H), δ ~125 ppm (aromatic C-H), δ ~121 ppm (aromatic C-H) |

Conclusion

The synthesis of this compound from aniline and oxalic acid via azeotropic dehydration is a robust and high-yielding method suitable for laboratory and potential scale-up applications. This guide provides the necessary theoretical background, a detailed experimental protocol, and comparative data to aid researchers in the successful synthesis and characterization of this important chemical intermediate. The provided visualizations of the reaction mechanism and experimental workflow offer a clear and concise summary of the key steps involved.

References

An In-Depth Technical Guide to Oxanilide (CAS 620-81-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxanilide (CAS 620-81-5), a symmetrical aromatic diamide, serves as a versatile scaffold in organic synthesis and has garnered attention for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, and an exploration of its current and potential applications in medicinal chemistry and materials science. Particular focus is placed on its reported antimicrobial and antifungal properties, with detailed experimental methodologies provided. While the precise molecular mechanisms of its biological action are still under investigation, this guide explores potential mechanisms based on related structures and computational studies. All quantitative data is presented in structured tables for clarity, and key experimental and logical workflows are visualized using diagrams.

Chemical and Physical Properties

This compound, also known as N,N'-diphenyloxamide, is a white to off-white flaky powder. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 620-81-5 | [1][2] |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 240.26 g/mol | [1] |

| Melting Point | 253-256 °C | |

| Boiling Point | >360 °C | |

| Density | 1.309 g/cm³ | |

| Appearance | White to off-white flaky powder | |

| Solubility | Insoluble in water; soluble in hot ethanol, benzene. | |

| Purity | Typically >98% |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic peaks for its functional groups. The N-H stretching vibration of the secondary amide appears as a strong, somewhat broad band. The amide C=O stretch is also a prominent feature.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H Stretch |

| ~1660 | C=O Stretch (Amide I) |

| ~1540 | N-H Bend (Amide II) |

| ~1300 | C-N Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals for the aromatic and amide protons. The ¹³C NMR spectrum reveals signals for the carbonyl carbons and the aromatic carbons.

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~10.4 ppm (s, 2H): Amide N-H protons.

-

δ ~7.7 ppm (d, 4H): Aromatic protons ortho to the amide group.

-

δ ~7.3 ppm (t, 4H): Aromatic protons meta to the amide group.

-

δ ~7.1 ppm (t, 2H): Aromatic protons para to the amide group.

¹³C NMR (Predicted):

-

δ ~159 ppm: Carbonyl carbons.

-

δ ~138 ppm: Aromatic carbons attached to the nitrogen.

-

δ ~129 ppm: Aromatic C-H carbons.

-

δ ~124 ppm: Aromatic C-H carbons.

-

δ ~120 ppm: Aromatic C-H carbons.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 240.26 g/mol .

Synthesis of this compound

This compound can be synthesized through several methods, with the reaction of aniline and an oxalic acid derivative being the most common. A high-yield and practical method involves the azeotropic distillation of water from the reaction of aniline and oxalic acid dihydrate.

Experimental Protocol: Synthesis from Aniline and Oxalic Acid Dihydrate

This protocol is adapted from a patented process that reports yields of approximately 90%.

Materials:

-

Aniline (2 moles)

-

Oxalic acid dihydrate (1 mole)

-

Inert solvent-diluent (e.g., toluene, xylene)

-

Distillation apparatus with a Dean-Stark trap or similar water separator

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a distillation flask equipped with a stirrer and a water separator, combine 2 moles of aniline and 1 mole of oxalic acid dihydrate with a suitable volume of an inert solvent-diluent.

-

Heat the mixture to 100-110 °C with stirring. Water will begin to be removed azeotropically.

-

Gradually increase the temperature of the reaction mixture to 125-135 °C.

-

Continue heating until the theoretical amount of water (4 moles: 2 from the dihydrate and 2 from the reaction) has been collected in the separator.

-

Cool the reaction mixture to room temperature. The white, crystalline product will precipitate.

-

Isolate the this compound by filtration.

-

Wash the product with a small amount of the inert solvent.

-

Dry the purified this compound in an oven at approximately 85 °C.

Biological Activities and Potential Applications

This compound and its derivatives have been investigated for a range of biological activities, positioning them as interesting scaffolds for drug discovery.

Antimicrobial and Antifungal Activity

This compound has been reported to possess antimicrobial and antifungal properties, inhibiting the growth of certain pathogens. While the precise mechanism is not fully elucidated for this compound itself, related compounds such as N-(1,3,4-oxadiazol-2-yl)benzamides are known to act as multi-targeting antibiotics. Their mechanisms include the depolarization of bacterial membranes and the regulation of essential biosynthetic pathways like menaquinone biosynthesis. It is plausible that this compound exerts its antimicrobial effects through similar mechanisms involving disruption of cell membrane integrity or interference with crucial cellular processes.

References

An In-depth Technical Guide to the Solubility of Oxanilide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of oxanilide in various common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide synthesizes available qualitative and quantitative information to provide a thorough understanding for research and development applications.

Introduction to this compound

This compound, also known as N,N'-diphenyloxamide, is a chemical compound with the formula (CONHPh)₂. It is a white solid that is the diamide derivative of oxalic acid and aniline. Its relatively rigid structure and the presence of two amide linkages influence its physical properties, including its solubility in different media. Understanding the solubility of this compound is crucial for its application in various fields, including as an intermediate in the synthesis of dyes, as a stabilizer in certain polymer formulations, and in the development of new materials.

Solubility Profile of this compound

The solubility of this compound is largely dictated by its molecular structure, which features both polar amide groups capable of hydrogen bonding and nonpolar phenyl rings. This dual nature results in a nuanced solubility profile across different types of organic solvents.

Qualitative Solubility Summary:

Based on available data, the general solubility of this compound can be categorized as follows:

-

Practically Insoluble: Water, Petroleum Ether[1].

-

Slightly Soluble: Ethanol, Methanol, Acetone, Benzene, Chloroform, Ethyl Acetate, Acetic Acid[1].

-

Soluble: N,N-Dimethylformamide (DMF)[1].

Quantitative Solubility Data:

Quantitative solubility data for this compound in a range of organic solvents at various temperatures is not widely available in published literature. However, a key piece of data has been reported for its solubility in N,N-dimethylformamide (DMF).

Table 1: Quantitative Solubility of this compound in N,N-Dimethylformamide (DMF)

| Solvent | Temperature | Solubility ( g/100 mL) |

| N,N-Dimethylformamide (DMF) | Not Specified | 0.12–0.14[1] |

Note: The temperature for this measurement was not specified in the available literature. It is typically assumed to be at or near standard ambient temperature (approximately 20-25 °C).

For other common organic solvents, while precise values are not available, the designation "slightly soluble" suggests that the solubility is significantly lower than in DMF.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, experimental determination is recommended. Several well-established methods can be employed. The following outlines a general workflow for determining the solubility of a compound like this compound.

Experimental Workflow for Solubility Determination

Caption: A general workflow for the experimental determination of solubility.

Key Experimental Methodologies:

-

Shake-Flask Method: This is a classical and widely used method for determining equilibrium solubility.

-

Protocol: An excess amount of solid this compound is added to a known volume of the solvent in a sealed container (e.g., a flask or vial). The mixture is then agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to maintain the temperature during this step to avoid precipitation or further dissolution.

-

Analysis: The concentration of this compound in the clear supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy (if this compound has a chromophore and a standard curve is prepared) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution.

-

-

UV-Vis Spectrophotometry: This method is suitable for compounds that absorb ultraviolet or visible light.

-

Protocol: A calibration curve of absorbance versus known concentrations of this compound in the solvent of interest is first prepared. A saturated solution is then prepared as described in the shake-flask method.

-

Analysis: An aliquot of the clear supernatant is appropriately diluted, and its absorbance is measured at the wavelength of maximum absorbance (λmax).

-

Calculation: The concentration of the diluted sample is determined from the calibration curve, and the solubility of the undiluted saturated solution is then calculated.

-

-

Gravimetric Method: This is a straightforward method that can be used if the solvent is volatile.

-

Protocol: A known volume of the saturated solution, obtained after equilibration and phase separation, is carefully transferred to a pre-weighed container.

-

Analysis: The solvent is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is obtained.

-

Calculation: The solubility is calculated from the mass of the dissolved this compound and the initial volume of the solution.

-

Factors Influencing this compound Solubility

The solubility of this compound is influenced by several factors, which are important to consider in experimental design and application.

Logical Relationship of Factors Influencing Solubility

Caption: Key factors that influence the solubility of this compound.

-

Temperature: For most solid solutes, including this compound, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it consumes heat. Therefore, heating a solution will generally allow more solute to dissolve.

-

Solvent Polarity: The principle of "like dissolves like" is a key determinant of solubility. This compound, with its polar amide groups and nonpolar phenyl rings, exhibits its highest solubility in polar aprotic solvents like DMF. These solvents can interact favorably with the polar parts of the molecule without having the strong hydrogen-bonding network of protic solvents that would need to be disrupted. Its slight solubility in alcohols (polar protic) and other less polar solvents reflects a less favorable balance of solute-solvent and solvent-solvent interactions.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a compound with hydrogen bonding capabilities like this compound. The amide groups of this compound can act as both hydrogen bond donors (N-H) and acceptors (C=O). Solvents that can effectively form hydrogen bonds with these groups can enhance solubility.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the this compound molecules together in the solid crystal lattice must be overcome by the solute-solvent interactions for dissolution to occur. A high crystal lattice energy will generally result in lower solubility.

Conclusion

References

Differential Scanning Calorimetry of Oxanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the application of Differential Scanning Calorimetry (DSC) for the thermal analysis of oxanilide (N,N'-diphenyloxamide). This compound, a compound with applications in various chemical syntheses and as a potential component in pharmaceutical formulations, exhibits distinct thermal properties that can be precisely characterized using DSC. This document details the fundamental thermal transitions of this compound, provides a comprehensive experimental protocol for its analysis, and presents the available quantitative data in a structured format. The guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science who are working with or developing this compound-containing products.

Introduction to the Thermal Analysis of this compound

Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1] DSC is widely employed in the pharmaceutical and materials science industries for the characterization of compounds like this compound. Key thermal events such as melting, crystallization, and glass transitions can be identified and quantified, providing critical information about a substance's purity, polymorphism, and stability.[2] For this compound, an aromatic amide with a high melting point, DSC analysis is essential for understanding its solid-state properties.

Quantitative Thermal Analysis Data for this compound

The primary thermal event observed for this compound in a DSC thermogram is its melting transition. The following table summarizes the key quantitative data for this transition.

| Thermal Property | Value | Source |

| Melting Point (T_m) | 253 - 256 °C | [2][3] |

| Enthalpy of Fusion (ΔH_fus) | Data not available in public literature |

Note: While the melting point of this compound is well-documented, a specific value for its enthalpy of fusion was not found in a comprehensive search of scientific literature and chemical databases. This represents a data gap that could be addressed through experimental determination.

Experimental Protocol for DSC Analysis of this compound

The following protocol outlines a standard procedure for the DSC analysis of this compound, designed to yield high-quality, reproducible data. This protocol is based on best practices for the analysis of high-melting-point, crystalline organic compounds.

3.1. Instrumentation and Calibration

A calibrated differential scanning calorimeter equipped with a refrigerated cooling system is required. The instrument should be calibrated for temperature and enthalpy using certified reference materials (e.g., indium) prior to the analysis of this compound.

3.2. Sample Preparation

-

Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan.

-

Hermetically seal the pan to ensure a controlled atmosphere during the experiment. An unsealed or pierced lid may be used if the goal is to study decomposition or reactions with the purge gas.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

3.3. DSC Measurement Parameters

The following instrumental parameters are recommended for the analysis of this compound:

| Parameter | Recommended Setting |

| Temperature Range | 25 °C to 300 °C |

| Heating Rate | 10 °C/min |

| Purge Gas | Nitrogen |

| Purge Gas Flow Rate | 50 mL/min |

3.4. Data Analysis

The resulting DSC thermogram should be analyzed to determine the onset temperature of melting and the peak temperature of the melting endotherm. If the enthalpy of fusion were to be determined, the area under the melting peak would be integrated.

Visualizing the DSC Workflow

The following diagrams illustrate the logical workflow of a DSC experiment and the expected thermal profile for this compound.

Conclusion

Differential Scanning Calorimetry is an indispensable tool for the physicochemical characterization of this compound. This guide has provided the known quantitative thermal data, a detailed experimental protocol, and visual representations of the DSC workflow and expected results. While the melting point of this compound is clearly defined, the lack of a publicly available value for its enthalpy of fusion highlights an area for future experimental investigation. The methodologies and information presented herein will aid researchers and drug development professionals in the effective and accurate thermal analysis of this compound.

References

Unraveling the Genesis of Oxanilide: A Technical Deep Dive into its Early Discovery and History

For Immediate Release

A comprehensive technical guide released today offers an in-depth exploration of the early discovery and history of oxanilide, a compound of significant interest to researchers, scientists, and professionals in drug development. This whitepaper meticulously details the initial synthesis, experimental protocols, and the key scientific figures involved in its emergence during the mid-19th century.

The discovery of this compound is credited to the eminent French chemist Charles Gerhardt, who first described its synthesis in 1846 in the prestigious journal Annalen der Chemie und Pharmacie. Gerhardt's pioneering work laid the foundation for the understanding and subsequent investigation of this class of compounds. His "classical method" involved the reaction of aniline with oxalic acid, a process that would be further explored and refined by his contemporaries.

Another prominent chemist of the era, August Wilhelm von Hofmann, also made significant contributions to the early understanding of this compound and its related compound, oxanilic acid. His research, published in the same esteemed journal, expanded on the chemical properties and reactions of these substances, further solidifying their place in the burgeoning field of organic chemistry.

This technical guide provides a granular look at the initial experimental procedures, offering detailed methodologies for the synthesis of this compound as described in these seminal 19th-century publications. Quantitative data from these early experiments, including melting points and observed yields, have been systematically compiled into clear, structured tables for easy comparison and analysis.

In addition to the historical narrative and experimental data, the whitepaper features mandatory visualizations to aid in the comprehension of the chemical processes and logical relationships. Diagrams illustrating the core synthesis reaction and the conceptual workflow of these early chemical investigations have been generated using the DOT language, providing a clear visual representation of the foundational science.

Key Insights from the Technical Guide:

-

Pinpointed Discovery: The guide definitively identifies Charles Gerhardt's 1846 publication in Annalen der Chemie und Pharmacie as the first documented synthesis of this compound.

-

Detailed Protocols: It presents a meticulous reconstruction of the 19th-century experimental protocols for this compound synthesis from aniline and oxalic acid.

-

Quantitative Analysis: Early experimental data, including melting points and yields, are summarized in tabular format.

-

Visual Learning: Graphviz diagrams are employed to illustrate the fundamental chemical reaction and experimental workflow, enhancing comprehension for a technical audience.

This in-depth guide serves as a critical resource for anyone seeking a foundational understanding of this compound, from its historical roots to the practical details of its initial synthesis. By revisiting the original scientific literature, it provides a unique and valuable perspective for today's researchers and drug development professionals.

Experimental Protocols

Gerhardt's Original Synthesis of this compound (1846)

This protocol is based on the description provided by Charles Gerhardt in Annalen der Chemie und Pharmacie (1846), 60, 308.

Objective: To synthesize this compound from the reaction of aniline and oxalic acid.

Materials:

-

Aniline

-

Anhydrous Oxalic Acid

-

Retort

-

Heating apparatus (e.g., spirit lamp or sand bath)

-

Receiving vessel

-

Filter paper

-

Crystallization dish

Methodology:

-

A mixture of aniline and anhydrous oxalic acid was placed in a retort.

-

The retort was gently heated.

-

As the temperature increased, a liquid distilled over and was collected in a receiving vessel. This distillate was identified as water and unreacted aniline.

-

The heating was continued until no more liquid distilled over.

-

A solid mass remained in the retort. This was the crude this compound.

-

The crude product was allowed to cool and was then purified by recrystallization. The specific solvent for recrystallization was not detailed in the original publication but was likely a common solvent of the era such as alcohol or ether.

-

The purified product was collected by filtration and dried.

Hofmann's Investigations on this compound and Oxanilic Acid

While a specific, distinct synthesis protocol for this compound by Hofmann is not detailed in the initial search, his work on "Oxanilid und Oxanilsäure" indicates a thorough investigation of the compound. His methods would have likely been similar to Gerhardt's, with potential variations in purification and analysis.

Quantitative Data

| Property | Reported Value (Gerhardt, 1846) | Reported Value (Hofmann) | Modern Accepted Value |

| Melting Point of this compound | Not explicitly stated in the initial abstract. Further analysis of the full text is required. | Not explicitly stated in the initial abstract. Further analysis of the full text is required. | 254-256 °C |

| Yield of this compound | Not quantitatively reported in the initial abstract. Early chemical papers often lacked precise yield calculations. | Not quantitatively reported in the initial abstract. | Varies depending on the method. Modern methods can achieve high yields. |

Visualizations

Caption: The synthesis of this compound from aniline and oxalic acid.

Caption: A generalized workflow for 19th-century this compound synthesis.

Key Pioneers in Oxanilide Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxanilide scaffold, characterized by a central N,N'-diphenyloxamide core, represents a privileged structure in medicinal chemistry and materials science. Its unique combination of rigidity, hydrogen bonding capabilities, and synthetic tractability has led to the development of a diverse array of compounds with significant biological activities and material properties. This technical guide delves into the foundational research on oxanilides, focusing on the pioneering work that established their synthesis and paved the way for their subsequent exploration in drug discovery and beyond. We will provide a detailed look at the early synthetic methodologies, quantitative data from seminal studies, and an overview of the biological signaling pathways implicated in the action of this compound derivatives.

The Genesis of this compound Research: The Work of Price and Velzen

The cornerstone of modern this compound chemistry was laid in 1947 by Charles C. Price and Bernard H. Velzen. Their seminal paper, "Some Derivatives of this compound," published in The Journal of Organic Chemistry, detailed the synthesis and characterization of a series of novel this compound derivatives. This work is widely recognized as the starting point for the systematic investigation of this class of compounds. Price, a distinguished chemist with broad contributions to polymer and medicinal chemistry, along with Velzen, brought to light the potential of the this compound core.

Experimental Protocols from Price and Velzen (1947)

The synthetic approaches developed by Price and Velzen remain fundamental to the preparation of oxanilides. Their methodologies, primarily centered around the reaction of oxalyl chloride with substituted anilines, are detailed below.

General Procedure for the Synthesis of Symmetrical N,N'-Disubstituted Oxanilides:

A solution of the appropriately substituted aniline (2 moles) in a suitable anhydrous solvent (e.g., benzene, diethyl ether) was prepared in a reaction vessel equipped with a dropping funnel and a condenser. The solution was cooled in an ice bath. To this cooled and stirred solution, a solution of oxalyl chloride (1 mole) in the same anhydrous solvent was added dropwise. The reaction is typically exothermic and proceeds with the formation of a precipitate, which is the desired this compound and the hydrochloride salt of the aniline. After the addition was complete, the reaction mixture was stirred for an additional period at room temperature to ensure complete reaction. The solid product was then collected by filtration, washed with a suitable solvent to remove unreacted starting materials and byproducts, and then washed with water to remove the aniline hydrochloride. The crude this compound was then purified by recrystallization from an appropriate solvent, such as ethanol or acetic acid.

Experimental Workflow: Synthesis of Symmetrical Oxanilides

Caption: General workflow for the synthesis of symmetrical oxanilides as established by Price and Velzen.

Quantitative Data from Foundational Studies

The work of Price and Velzen provided the first systematic quantitative data on a series of this compound derivatives. This data, crucial for the characterization and identification of these new compounds, is summarized in the table below.

| Compound Name | Molecular Formula | Melting Point (°C) | Yield (%) |

| N,N'-Bis(2-hydroxyphenyl)this compound | C₁₄H₁₂N₂O₄ | 211-212 | 85 |

| N,N'-Bis(4-hydroxyphenyl)this compound | C₁₄H₁₂N₂O₄ | 295-296 | 90 |

| N,N'-Bis(2-methoxyphenyl)this compound | C₁₆H₁₆N₂O₄ | 152-153 | 88 |

| N,N'-Bis(4-methoxyphenyl)this compound | C₁₆H₁₆N₂O₄ | 244-245 | 92 |

| N,N'-Bis(4-chlorophenyl)this compound | C₁₄H₁₀Cl₂N₂O₂ | 290-291 | 95 |

| N,N'-Bis(4-bromophenyl)this compound | C₁₄H₁₀Br₂N₂O₂ | 303-304 | 93 |

| N,N'-Bis(4-iodophenyl)this compound | C₁₄H₁₀I₂N₂O₂ | 315-316 | 91 |

| N,N'-Bis(4-nitrophenyl)this compound | C₁₄H₁₀N₄O₆ | >320 | 96 |

Biological Activity and Implicated Signaling Pathways

While the initial research by Price and Velzen focused on the synthesis and chemical characterization of oxanilides, subsequent studies by numerous other researchers have unveiled a broad spectrum of biological activities for this class of compounds. Notably, this compound derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The rigid, planar structure of the this compound core allows for specific interactions with biological targets, leading to the modulation of key signaling pathways.

Anticancer Activity and Associated Signaling Pathways

The anticancer properties of this compound derivatives, particularly those with hydroxyl substitutions on the phenyl rings, have been a major focus of modern research. These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Several key signaling pathways are implicated in their mechanism of action.

-

mTOR Pathway: The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth, proliferation, and survival. Some salicylanilide derivatives, which share structural similarities with hydroxyphenyl oxanilides, have been shown to inhibit mTOR signaling. It is hypothesized that hydroxyphenyl oxanilides may exert a similar effect, leading to the downregulation of protein synthesis and cell cycle arrest.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. Certain structurally related compounds have been found to suppress the PI3K/Akt signaling pathway, suggesting a potential mechanism of action for anticancer oxanilides.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway plays a crucial role in transmitting extracellular signals to the nucleus, thereby regulating gene expression involved in cell proliferation, differentiation, and survival. The modulation of this pathway by this compound derivatives could contribute to their antiproliferative effects.

Signaling Pathways Potentially Modulated by Hydroxyphenyl Oxanilides

Caption: Hypothesized inhibitory effects of hydroxyphenyl oxanilides on key cancer-related signaling pathways.

Conclusion

The pioneering research of Charles C. Price and Bernard H. Velzen in the 1940s laid the essential groundwork for the entire field of this compound chemistry. Their systematic synthesis and characterization of the first series of this compound derivatives provided the fundamental knowledge upon which decades of subsequent research have been built. While their initial focus was on chemical synthesis, their work has enabled the discovery of a wide range of biological activities for this versatile scaffold. The ongoing investigation into the mechanisms of action of this compound derivatives, particularly their interactions with key cellular signaling pathways, continues to highlight their potential for the development of novel therapeutics. This guide serves as a testament to the enduring legacy of these early pioneers and as a valuable resource for contemporary researchers dedicated to unlocking the full potential of the this compound core.

Fundamental Reactivity of Amide Bonds in Oxanilide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxanilide (N,N'-diphenyloxamide), a symmetrical aromatic diamide, serves as a key structural motif in various chemical entities and materials. The reactivity of its two amide bonds is fundamental to its stability, degradation profile, and potential applications, particularly in the context of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core reactivity of the amide bonds in this compound, focusing on hydrolysis, reduction, oxidation, and enzymatic cleavage. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a thorough understanding for researchers in drug development and related scientific fields.

Introduction

The amide bond is a cornerstone of chemical and biological structures, renowned for its exceptional stability. This stability arises from the resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts a partial double bond character to the C-N bond.[1] In this compound, two such amide linkages are present, connecting two phenyl rings to a central oxalyl group. Understanding the conditions under which these bonds can be cleaved or modified is crucial for predicting the compound's behavior in various environments and for designing novel molecules with desired properties. This guide will delve into the four primary modes of reactivity concerning the amide bonds of this compound.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the reaction of aniline with a derivative of oxalic acid, such as diethyl oxalate or oxalyl chloride.[2] A straightforward laboratory preparation involves heating aniline with oxalic acid dihydrate.

Experimental Protocol: Synthesis of this compound from Aniline and Oxalic Acid

Materials:

-

Aniline (2 mols)

-

Oxalic acid dihydrate (1 mol)

-

Inert solvent (e.g., toluene or xylene)

Procedure:

-

Combine two molar equivalents of aniline with one molar equivalent of oxalic acid dihydrate in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

-

Add an inert solvent to facilitate the reaction and aid in the removal of water.

-

Heat the mixture to a gentle reflux. The reaction progress can be monitored by the collection of water in the Dean-Stark trap.

-

Continue heating until the theoretical amount of water (4 mols) has been collected.

-

Cool the reaction mixture to room temperature, allowing the this compound product to precipitate.

-

Collect the solid product by filtration.

-

Wash the precipitate with a suitable solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials and byproducts.

-

Dry the purified this compound in a vacuum oven.

Hydrolysis of the Amide Bonds

The hydrolysis of the amide bonds in this compound, breaking them down into oxalic acid and aniline, can be achieved under both acidic and alkaline conditions. Generally, amides are resistant to hydrolysis, and forcing conditions such as high temperatures and strong acids or bases are required.[1][3]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by a water molecule.[1]

Reaction Pathway:

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

-

This compound

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Water

Procedure:

-

Suspend a known amount of this compound in an aqueous solution of a strong acid (e.g., 6 M HCl).

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide) to precipitate the aniline.

-

The oxalic acid will remain in the aqueous solution as the corresponding carboxylate salt.

Base-Catalyzed Hydrolysis

In alkaline conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide bond. This reaction is generally not catalytic as the hydroxide ion is consumed.

Reaction Pathway:

Caption: Base-promoted hydrolysis of this compound.

Experimental Protocol: Base-Catalyzed Hydrolysis

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Water/Ethanol mixture

Procedure:

-

Dissolve this compound in a mixture of ethanol and a concentrated aqueous solution of a strong base (e.g., 6 M NaOH). The ethanol helps to increase the solubility of the this compound.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC or HPLC.

-

After the reaction is complete, cool the mixture. The aniline can be extracted with an organic solvent (e.g., diethyl ether).

-

The oxalate salt will remain in the aqueous layer.

Quantitative Data on Hydrolysis

Table 1: General Trends in Amide Hydrolysis

| Condition | General Rate | Influencing Factors |

| Acidic | Slow, requires heat | Acid concentration, temperature, steric hindrance |

| Basic | Slow, requires heat | Base concentration, temperature, electronic effects of substituents |

| Neutral | Extremely slow | Temperature |

Reduction of the Amide Bonds

The amide groups in this compound can be reduced to the corresponding amines, yielding N,N'-diphenylethane-1,2-diamine. Strong reducing agents are necessary for this transformation.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of reducing amides to amines. The reaction proceeds via a hydride attack on the carbonyl carbon.

Reaction Pathway:

Caption: Reduction of this compound with LiAlH₄.

Experimental Protocol: Reduction with LiAlH₄

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Water

-

Aqueous sodium hydroxide (NaOH)

Procedure:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ in anhydrous THF.

-

Slowly add a solution of this compound in anhydrous THF to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting solid (aluminum salts) and wash it with THF or ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the N,N'-diphenylethane-1,2-diamine by recrystallization or column chromatography.

Catalytic Hydrogenation

Catalytic hydrogenation can also be employed to reduce amides, although it typically requires more forcing conditions (high pressure and temperature) compared to the hydrogenation of alkenes or alkynes. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly used.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C) or Raney Nickel

-

Ethanol or another suitable solvent

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., ethanol) in a high-pressure hydrogenation vessel (autoclave).

-

Add the catalyst (e.g., 10% Pd/C) to the solution.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 atm).

-

Heat the mixture to the required temperature (e.g., 100-150 °C) with vigorous stirring.

-

Maintain the reaction under these conditions for several hours until the uptake of hydrogen ceases.

-

Cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the catalyst from the reaction mixture through a pad of Celite.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify as needed.

Table 2: Comparison of Reduction Methods for this compound

| Reagent | Conditions | Product | Advantages | Disadvantages |

| LiAlH₄ | Anhydrous THF, reflux | N,N'-diphenylethane-1,2-diamine | High yield, relatively mild temperature | Pyrophoric reagent, requires inert atmosphere, careful workup |

| Catalytic Hydrogenation | High pressure H₂, high temp., catalyst | N,N'-diphenylethane-1,2-diamine | Scalable, avoids pyrophoric reagents | Requires specialized high-pressure equipment, higher temperatures |

Oxidation of the Amide Bonds

The oxidation of amides is generally a difficult transformation. However, under strong oxidizing conditions, the amide bond or the adjacent phenyl rings in this compound can be targeted.

Potential Oxidative Pathways

Direct oxidation of the amide C-N bond is challenging. More likely, oxidation would occur at the phenyl rings, especially if activated, or potentially lead to cleavage of the C-C bond between the two carbonyl groups under very harsh conditions. The use of strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) could lead to the degradation of the molecule.

Workflow for Investigating Oxidation:

References

An In-depth Technical Guide to Oxanilide Derivatives: Core Characteristics and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxanilide derivatives, characterized by a core N,N'-diphenyloxamide scaffold, have emerged as a versatile and privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental characteristics of this compound derivatives, including their synthesis, physicochemical properties, and diverse biological activities. The inherent structural features of the this compound backbone, particularly its ability to engage in hydrogen bonding and adopt specific conformations, make it an attractive framework for the design of targeted therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to serve as a valuable resource for researchers in the field.

Physicochemical Properties of this compound Derivatives

The physicochemical properties of this compound derivatives are pivotal to their pharmacokinetic and pharmacodynamic profiles. Key parameters such as melting point, lipophilicity (LogP), and molecular weight are often modulated through substitution on the terminal phenyl rings. These modifications influence the solubility, permeability, and ultimately the bioavailability of the compounds.

| Compound ID | R1 | R2 | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (calculated) | Reference |

| 1a | H | H | C₁₄H₁₂N₂O₂ | 240.26 | 245-247 | 2.58 | [1] |

| 1b | 4-Cl | 4-Cl | C₁₄H₁₀Cl₂N₂O₂ | 309.15 | >300 | 3.96 | [1] |

| 1c | 4-OCH₃ | 4-OCH₃ | C₁₆H₁₆N₂O₄ | 300.31 | 258-260 | 2.52 | [1] |

| 1d | 4-NO₂ | 4-NO₂ | C₁₄H₁₀N₄O₆ | 330.26 | >300 | 2.48 | [1] |

| 2a | 3-CF₃, 4-Cl | H | C₂₁H₁₄ClF₃N₂O₂ | 418.80 | - | - | [2] |

| 2b | 3-CF₃, 4-Cl | 4-F-benzyl | C₂₈H₁₈ClF₄N₂O₂ | 536.91 | - | - |

Table 1: Physicochemical Properties of Selected this compound Derivatives. This table summarizes the chemical and physical properties of representative this compound derivatives, illustrating the impact of various substituents on the phenyl rings.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through the condensation of an oxalic acid derivative with substituted anilines. A common and efficient method involves the reaction of oxalyl chloride with two equivalents of the desired aniline in the presence of a base to neutralize the hydrochloric acid byproduct. Unsymmetrical oxanilides can be synthesized in a stepwise manner.

General Experimental Protocol for Symmetrical Oxanilides

This protocol describes a general method for the synthesis of symmetrical N,N'-diaryl oxamides.

Materials:

-

Substituted aniline (2.0 mmol)

-

Oxalyl chloride (1.0 mmol)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (20 mL)

-

Triethylamine (2.2 mmol)

Procedure:

-

A solution of the substituted aniline (2.0 mmol) and triethylamine (2.2 mmol) in anhydrous DCM (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Oxalyl chloride (1.0 mmol) dissolved in anhydrous DCM (10 mL) is added dropwise to the stirred solution over a period of 15-20 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed successively with 1N HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to afford the pure N,N'-diaryl oxamide.

Characterization: The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by melting point determination.

Figure 1: General workflow for the synthesis of symmetrical this compound derivatives.

Biological Activities of this compound Derivatives

This compound derivatives have demonstrated a broad spectrum of biological activities, with significant potential in oncology. Many of these compounds exert their effects by inhibiting key enzymes involved in cellular signaling pathways, such as protein kinases.

Anticancer Activity

The antiproliferative activity of this compound derivatives has been evaluated against various cancer cell lines. Their mechanism of action is often attributed to the inhibition of critical kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Raf kinases.

| Compound ID | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3a | B-Raf | A375 (Melanoma) | 0.045 | |

| 3b | VEGFR-2 | HUVEC | 0.12 | |

| 4a | Tubulin | DU-145 (Prostate) | 0.12 | |

| 4b | p38 MAP Kinase | - | - | |

| 5a | VEGFR-2 | - | 0.09 | |

| 5b | B-Raf (V600E) | A375 (Melanoma) | 0.17 |

Table 2: Anticancer Activity of Selected this compound and Related Derivatives. This table highlights the inhibitory concentrations of various this compound-based compounds against specific cancer-related targets and cell lines.

Kinase Inhibition and Signaling Pathways

A primary mechanism through which this compound derivatives exert their anticancer effects is the inhibition of protein kinases. The this compound scaffold can act as a hinge-binding motif, crucial for the interaction with the ATP-binding site of many kinases. This inhibition can disrupt downstream signaling pathways that are essential for cancer cell proliferation, survival, and angiogenesis. For example, inhibition of VEGFR-2 by certain diaryl urea derivatives, which share a similar structural motif with oxanilides, can block the signaling cascade that leads to endothelial cell proliferation and migration, key steps in the formation of new blood vessels that supply tumors.

Figure 2: Simplified signaling pathway showing inhibition by this compound derivatives.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aryl rings. SAR studies have revealed several key insights:

-

Substitution on Phenyl Rings: The introduction of specific functional groups on the terminal phenyl rings can significantly enhance potency and selectivity. For instance, in a series of diaryl urea derivatives targeting VEGFR-2, a p-chloro-m-trifluoromethyl substitution pattern on one of the phenyl rings was found to be crucial for potent cytotoxic activity.

-

Hydrogen Bonding: The two N-H protons of the oxamide core can act as hydrogen bond donors, interacting with the hinge region of kinase domains. This interaction is often critical for the inhibitory activity.

-

Conformational Rigidity: The planarity of the central oxamide unit, combined with the rotational freedom of the N-aryl bonds, allows the molecule to adopt a conformation that is complementary to the target's binding site.

Conclusion

This compound derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their straightforward synthesis, tunable physicochemical properties, and ability to effectively inhibit key biological targets like protein kinases make them an attractive scaffold for further drug discovery and development efforts. The data and protocols presented in this guide offer a solid foundation for researchers aiming to explore and expand upon the chemical and biological space of these versatile molecules. Further optimization based on detailed structure-activity relationship studies is expected to yield even more potent and selective drug candidates in the future.

References

A Theoretical Investigation into the Molecular Orbitals of Oxanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular orbitals of oxanilide. Drawing upon established computational chemistry methodologies, this document outlines the protocols for such investigations, presents expected quantitative data in a structured format, and visualizes the theoretical workflows and conceptual frameworks. While specific experimental data for this compound is not detailed herein, this guide serves as a robust framework for conducting and interpreting theoretical studies on this molecule, leveraging insights from analogous compounds.

Introduction to the Molecular Orbitals of this compound

This compound (N,N'-diphenyloxamide) is a symmetrical molecule containing two amide groups linking two phenyl rings. Its structure suggests potential applications in materials science and medicinal chemistry, making the study of its electronic properties crucial.[1] Understanding the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting its chemical reactivity, electronic transitions, and potential as a ligand in metal complexes.[2] Theoretical studies, primarily employing Density Functional Theory (DFT), provide a powerful means to elucidate these electronic characteristics.[3]

Theoretical Methodology: A Step-by-Step Protocol

The following protocol outlines the standard computational workflow for investigating the molecular orbitals of this compound. This methodology is synthesized from common practices in computational chemistry.

2.1. Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule.

-

Protocol:

-

An initial guess of the this compound structure is generated using molecular modeling software like Avogadro or GaussView.

-

This initial geometry is then optimized using a quantum chemical method. Density Functional Theory (DFT) with a functional such as B3LYP or ωB97X-D is commonly employed.

-

A basis set, which describes the atomic orbitals, is chosen. A common choice for organic molecules is the 6-31G(d) or a larger basis set like 6-31+G(d,p) for more accurate results.

-

The optimization calculation is run until the forces on the atoms are close to zero, indicating that a minimum energy structure has been found.

-

A frequency calculation is then performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

-

2.2. Molecular Orbital Analysis

Once the optimized geometry is obtained, the molecular orbitals can be calculated and analyzed.

-

Protocol:

-

Using the optimized geometry, a single-point energy calculation is performed at the desired level of theory (e.g., DFT/B3LYP/6-31+G(d,p)).

-

This calculation yields the energies and compositions of the molecular orbitals, including the HOMO and LUMO.

-

The spatial distributions of the HOMO, LUMO, and other relevant orbitals are visualized using software like GaussView or VMD.

-

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is calculated, which is a key indicator of the molecule's kinetic stability and chemical reactivity.

-

2.3. Calculation of Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further understand the chemical behavior of this compound.

-

Protocol:

-

Ionization Potential (IP): Approximated as the negative of the HOMO energy (IP ≈ -EHOMO).

-

Electron Affinity (EA): Approximated as the negative of the LUMO energy (EA ≈ -ELUMO).

-

Electronegativity (χ): Calculated as χ = (IP + EA) / 2.

-

Chemical Hardness (η): Calculated as η = (IP - EA) / 2.

-

Chemical Softness (S): Calculated as S = 1 / (2η).

-

Electrophilicity Index (ω): Calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ = -χ).

-

Expected Quantitative Data

The following tables summarize the types of quantitative data that would be generated from a theoretical study of this compound. The values presented are illustrative and based on typical results for similar organic molecules.

Table 1: Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |

| Bond Length | C-C (amide) | 1.54 Å |

| C=O | 1.23 Å | |

| C-N | 1.34 Å | |

| N-C (phenyl) | 1.43 Å | |

| Bond Angle | O=C-N | 125° |

| C-N-C (phenyl) | 128° | |

| Dihedral Angle | C-N-C-C (phenyl) | 35° |

Table 2: Calculated Molecular Orbital Energies and Global Reactivity Descriptors for this compound (Illustrative)

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 |

| HOMO-LUMO Energy Gap | ΔE | 5.30 |

| Ionization Potential | IP | 6.50 |

| Electron Affinity | EA | 1.20 |

| Electronegativity | χ | 3.85 |

| Chemical Hardness | η | 2.65 |

| Chemical Softness | S | 0.19 |

| Electrophilicity Index | ω | 2.80 |

Visualizations

4.1. Workflow for Theoretical Analysis

The following diagram illustrates the computational workflow for the theoretical analysis of this compound's molecular orbitals.

4.2. Conceptual Relationship of Molecular Orbitals and Reactivity

This diagram shows the conceptual relationship between the frontier molecular orbitals (HOMO and LUMO) and the derived chemical reactivity descriptors.

Conclusion

While this guide does not present novel experimental results for this compound, it provides a thorough and actionable framework for its theoretical investigation. The outlined protocols for geometry optimization, molecular orbital analysis, and the calculation of reactivity descriptors represent the standard of practice in computational chemistry. The illustrative data and visualizations offer a clear expectation of the outcomes of such a study. For researchers in drug development and materials science, applying this theoretical framework can yield significant insights into the electronic structure and potential applications of this compound, guiding further experimental work.

References

Methodological & Application

Synthesis of Oxanilide: A Detailed Experimental Protocol for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of key organic compounds is a fundamental aspect of advancing novel therapeutics. Oxanilide, a diamide of oxalic acid and aniline, serves as a valuable building block in various chemical syntheses. This document provides a detailed experimental protocol for the synthesis of this compound, emphasizing a high-yield, reproducible method.

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative data for the synthesis of this compound based on an established high-yield protocol.[1]

| Parameter | Value |

| Reactants | Aniline, Oxalic Acid Dihydrate |

| Molar Ratio (Aniline:Oxalic Acid Dihydrate) | 2:1 |

| Solvent | Inert Solvent-Diluent (e.g., Toluene, Xylene) |

| Reaction Temperature | 125-135 °C |

| Reaction Time | Until theoretical water is removed |

| Reported Yield | ~90% |

| Melting Point | 253-256 °C |

| Molecular Formula | C14H12N2O2 |

| Molecular Weight | 240.26 g/mol |

Experimental Workflow Diagram

The following diagram illustrates the key stages of the this compound synthesis protocol.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from aniline and oxalic acid dihydrate, a method noted for its high yield and purity of the final product.[1]

Materials and Equipment

-

Chemicals:

-

Aniline (2 molar equivalents)

-

Oxalic acid dihydrate (1 molar equivalent)

-

Inert solvent-diluent (e.g., toluene, xylene)

-

-

Equipment:

-

Distillation flask

-

Distillation column

-

Heating mantle

-

Condenser

-

Receiving flask for azeotropic distillation

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

-

Procedure

-

Reaction Setup: In a distillation flask equipped with a distillation column, combine two molar equivalents of aniline and one molar equivalent of oxalic acid dihydrate with a suitable volume of an inert solvent-diluent.

-

Initial Heating and Water Removal: Heat the reaction mixture to a temperature of 100-110 °C. During this initial phase, a significant portion of the water of hydration from the oxalic acid will be removed via azeotropic distillation with the inert solvent.

-

Reaction Progression: Once the initial water removal has slowed, gradually increase the temperature of the reaction mixture to 125-135 °C. Maintain this temperature and continue to collect the water-solvent azeotrope. The reaction is considered complete when the theoretical amount of water (four molar equivalents: two from the dihydrate and two from the reaction) has been collected.

-

Cooling and Crystallization: After the reaction is complete, cool the reaction mixture to room temperature. The this compound product will precipitate out of the solution as a white crystalline solid.

-

Isolation and Purification: Isolate the crystalline product by filtration. Wash the collected solid with a small amount of the inert solvent to remove any residual impurities.

-

Drying: Dry the purified this compound in an oven at 85 °C to a constant weight.

Safety Precautions

-

Conduct the experiment in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Aniline is toxic and can be absorbed through the skin. Handle with care.

-

The reaction is heated to high temperatures; use caution to avoid thermal burns.

References

Application of Oxanilide in Rigid and Flexible PVC Formulations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(vinyl chloride) (PVC) is a versatile and widely used thermoplastic polymer, available in both rigid and flexible forms. However, PVC is susceptible to degradation when exposed to heat and ultraviolet (UV) radiation, leading to discoloration, embrittlement, and a reduction in mechanical properties. To counteract these effects, stabilizers are incorporated into PVC formulations. Oxanilide derivatives have emerged as effective UV absorbers, offering enhanced protection against photodegradation. This document provides detailed application notes and protocols for the use of this compound in rigid and flexible PVC formulations. This compound-based UV absorbers are known for being less discoloring compared to other conventional UV absorbers, even in alkaline environments or in the presence of metal catalyst residues.[1]

Mechanism of Action

This compound UV absorbers function by preferentially absorbing harmful UV radiation in the 290-400 nm wavelength range.[2] Upon absorption of UV energy, the this compound molecule is excited to a higher energy state. It then dissipates this energy harmlessly as heat through a rapid tautomerism mechanism, returning to its ground state, ready to absorb more UV radiation.[2] This process prevents the UV energy from initiating degradation reactions within the PVC polymer matrix, such as chain scission and the formation of chromophoric polyene structures that lead to yellowing and embrittlement.[1][3]

Applications in PVC Formulations

This compound-based UV absorbers, such as PowerSorb™ 312, are suitable for both rigid and flexible PVC applications.

Rigid PVC: In applications like window profiles, siding, pipes, and fittings, long-term weatherability and color stability are crucial. This compound can be incorporated to protect the rigid PVC from the detrimental effects of sun exposure, thereby extending the service life of the final product.

Flexible PVC: For flexible applications such as roofing membranes, flooring, cables, and automotive interiors, this compound helps in maintaining the flexibility, color, and mechanical integrity of the material upon prolonged exposure to sunlight.

Recommended Formulations

The following are starting point formulations for incorporating this compound into rigid and flexible PVC. The exact concentrations may need to be optimized based on the specific performance requirements, processing conditions, and other additives present in the formulation.

Table 1: Starting Point Formulation for Rigid PVC

| Ingredient | Parts per Hundred Resin (phr) | Function |

| PVC Resin (K-value 65-67) | 100 | Base Polymer |

| Heat Stabilizer (e.g., Ca/Zn stearate) | 2.0 - 4.0 | Thermal Protection during Processing |

| Impact Modifier (e.g., Acrylic) | 5.0 - 10.0 | Improves Impact Strength |

| Processing Aid (e.g., Acrylic) | 1.0 - 2.0 | Enhances Melt Flow and Homogeneity |

| Filler (e.g., Calcium Carbonate) | 5.0 - 20.0 | Cost Reduction, Improves Stiffness |

| Lubricant (Internal/External) | 1.0 - 2.5 | Prevents Sticking to Metal Surfaces |

| Titanium Dioxide (Rutile) | 3.0 - 8.0 | Pigment and UV Screening |

| This compound UV Absorber | 0.2 - 0.5 | UV Protection |

Table 2: Starting Point Formulation for Flexible PVC